molecular formula C6H4F3NO B067777 5-(Trifluoromethyl)pyridin-3-ol CAS No. 186593-14-6

5-(Trifluoromethyl)pyridin-3-ol

Cat. No.: B067777
CAS No.: 186593-14-6
M. Wt: 163.1 g/mol
InChI Key: YUUZFMWMDPHTQS-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridin-3-ol, also known as 5-trifluoromethylpyridine-3-ol, is a heterocyclic organic compound used in a variety of scientific applications. It is a colorless, volatile liquid with a strong, unpleasant odor. It is soluble in water, methanol, and ethanol, and is used as a solvent in many organic synthesis reactions. It has become increasingly popular in recent years due to its unique properties and its ability to act as a catalyst in many reactions.

Scientific Research Applications

  • Interaction with Molecular Iodine : 5-(Trifluoromethyl)pyridin-3-ol, a potential antithyroid drug, forms a complex with molecular iodine, indicating potential medical applications (Chernov'yants et al., 2011).

  • Spectroscopic and Biological Properties : The compound's spectroscopic properties, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, have been characterized. Its antimicrobial activities were tested, demonstrating its potential in microbiology and pharmacology (Vural & Kara, 2017).

  • Hydrogen-Bonding Network in Crystal Structure : The crystal structure of this compound reveals a water-bridged hydrogen-bonding network, suggesting its significance in crystallography and material science (Ye & Tanski, 2020).

  • Application in OLEDs : Its derivatives have been used in the synthesis of heteroleptic Ir(III) metal complexes for organic light-emitting diodes (OLEDs), indicating its use in electronic and photonics industries (Chang et al., 2013).

  • Synthesis of Hybrid Analogues : Novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrid analogues have been synthesized using this compound, showing potential in the development of new pharmaceuticals (Jha & Ramarao, 2017).

  • Pesticide Synthesis : It has been used in the synthesis of pesticides, highlighting its importance in agricultural chemistry (Lu Xin-xin, 2006).

Safety and Hazards

5-(Trifluoromethyl)pyridin-3-ol is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment and emergency procedures when handling this substance .

Future Directions

The demand for TFMP derivatives, including 5-(Trifluoromethyl)pyridin-3-ol, has been increasing steadily in the last 30 years . It’s expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUZFMWMDPHTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629381
Record name 5-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186593-14-6
Record name 5-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyridin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(benzyloxy)-5-(trifluoromethyl)pyridine (10 g, 39.5 mmol) in methanol (100 mL) was added Pd/C (0.500 g, 4.70 mmol). The reaction mixture was stirred at 50° C. under H2 (55 psi) for 24 h, filtered and concentrated under reduce pressure to afford the crude product (2.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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